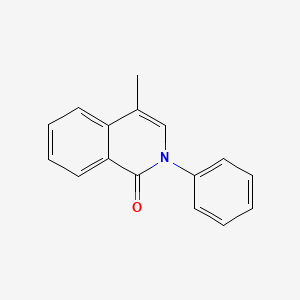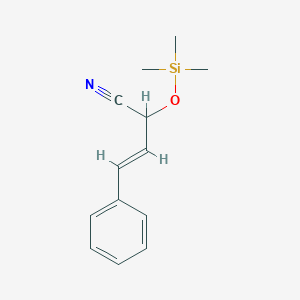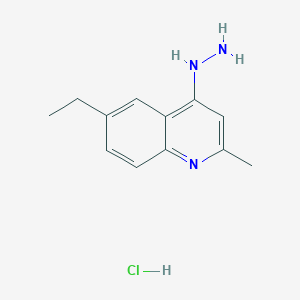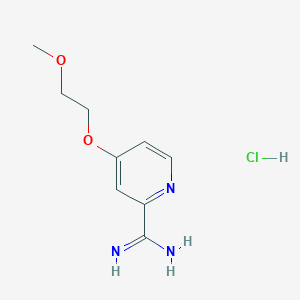
3-Methyl-2-phenylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenylisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isoquinoline ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylisoquinolin-1(2H)-one
- 3-Methylisoquinolin-1(2H)-one
- 2-Methyl-3-phenylisoquinolin-1(2H)-one
Comparison
Compared to its analogs, 3-Methyl-2-phenylisoquinolin-1(2H)-one may exhibit unique properties due to the specific positioning of the methyl and phenyl groups
Propiedades
Número CAS |
73109-01-0 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3 |
Clave InChI |
BDGBZDMODLNWIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)

![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)
![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)




